3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide
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Overview
Description
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. AG490 is a potent inhibitor of Janus kinase 2 (JAK2), a tyrosine kinase that plays a crucial role in cytokine signaling pathways.
Scientific Research Applications
- Findings :
- Conclusion : Further investigation is needed, but CMI shows promise in attenuating tumor-related changes .
Neuroprotection
Antitumor Activity
Crystallography
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through the sulfamoyl group, which is known to form hydrogen bonds with proteins and enzymes. This interaction could potentially alter the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors can include pH, temperature, and the presence of other compounds or enzymes
properties
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c1-15-13(17)12-11(7-8-20-12)21(18,19)16(2)10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFYMZINIUTSTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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